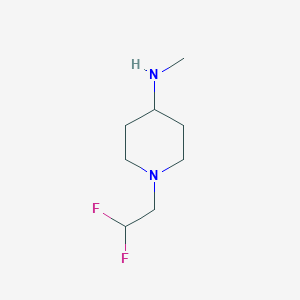

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, which is a saturated six-membered ring with one nitrogen atom. The “2,2-Difluoroethyl” group would introduce two fluorine atoms, which are highly electronegative and could significantly influence the chemical properties of the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperidine ring, the “2,2-Difluoroethyl” group, and the “N-methyl” group. The nitrogen atom in the piperidine ring could act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperidine ring, the “2,2-Difluoroethyl” group, and the “N-methyl” group. The fluorine atoms in the “2,2-Difluoroethyl” group could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine serves as a pivotal intermediate in chemical syntheses, particularly in the development of complex molecules with potential biological activities. Its unique structural properties facilitate domino reactions, enabling the synthesis of heterocyclic compounds. For instance, it participates in catalyst-free domino reactions to yield furan derivatives with significant bioactivity against pests like Myzus persicae, highlighting its application in agrochemical research (Yu Zhao et al., 2020).

Fluorination Techniques

This chemical also plays a crucial role in the exploration of fluorination techniques, which are essential for the development of pharmaceuticals and agrochemicals due to the influence of fluorine atoms on biological activity. Studies have investigated its behavior in electrochemical fluorination processes, shedding light on the challenges and efficiencies of introducing fluorine into complex molecules (T. Abe, S. Pandey, H. Baba, 2000).

Organic Synthesis and Catalysis

Further, it is instrumental in organic synthesis and catalysis, particularly in reductive amination reactions. Reductive amination of various substrates using this compound has led to the efficient synthesis of amines, which are fundamental structures in many drugs and biologically active molecules. These reactions underscore the compound's utility in synthesizing complex organic structures with high precision and efficiency (S. Senguttuvan et al., 2013).

Fluorinated Amines as Building Blocks

Fluorinated amines, including structures derived from 1-(2,2-Difluoroethyl)-N-methylpiperidin-4-amine, are significant in medicinal chemistry. They are used as synthetic building blocks for creating antimetabolites and drugs. The incorporation of fluorine into amines can enhance oral absorption, bioavailability, and stability of pharmaceuticals, demonstrating the compound's importance in drug design and development (Ya Li, Jinbo Hu, 2005).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as flupyradifurone, which also contains a 2,2-difluoroethyl group, are known to act on sap-feeding pests such as aphids . The specific role of the target depends on the context in which the compound is used.

Mode of Action

It’s worth noting that compounds with similar structures, like flupyradifurone, work by protecting crops from sap-feeding pests . The compound interacts with its targets, leading to changes that result in the death of the pests .

Biochemical Pathways

Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s have been studied extensively . These processes have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Pharmacokinetics

For instance, dFdC is rapidly inactivated by cytidine deaminase (CD) metabolism to 2’,2’-difluoro-2’-deoxyuridine (dFdU), resulting in poor oral bioavailability .

Result of Action

Similar compounds like flupyradifurone have been shown to be effective at controlling aphids and whitefly, thereby maintaining yields of crops such as vegetables, fruits, cotton, and coffee .

Action Environment

For instance, the uptake and translocation of Flupyradifurone by plants have been studied, revealing fast root uptake and even distribution of the compound in the entire plant .

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2/c1-11-7-2-4-12(5-3-7)6-8(9)10/h7-8,11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZYGQVLMYTMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-difluoroethyl)-N-methylpiperidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3403757.png)

![(Z)-methyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403767.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B3403773.png)

![(E)-methyl 2-(6-ethyl-2-((1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403774.png)

![(Z)-ethyl 2-(4-fluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403784.png)

![(E)-methyl 2-(6-((2,5-dimethylfuran-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B3403792.png)

![ethyl 2-[(11E)-11-[(1-ethyl-5-methyl-1H-pyrazole-3-carbonyl)imino]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-12-yl]acetate](/img/structure/B3403798.png)

![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403803.png)

![(E)-ethyl 2-(2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3403806.png)

![(E)-ethyl 2-(6-((2-(N-methylmethylsulfonamido)acetyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B3403813.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3403822.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dihydroxy-2H-chromen-2-one dihydrochloride](/img/structure/B3403830.png)

![6-Benzyl-2-(2,6-difluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3403835.png)